N-(2,5-dichlorophenyl)hydroxylamine

Catalog No.
S14425204
CAS No.
43192-05-8
M.F
C6H5Cl2NO
M. Wt
178.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,5-dichlorophenyl)hydroxylamine

CAS Number

43192-05-8

Product Name

N-(2,5-dichlorophenyl)hydroxylamine

IUPAC Name

N-(2,5-dichlorophenyl)hydroxylamine

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-2-5(8)6(3-4)9-10/h1-3,9-10H

InChI Key

FZBPISJZMVJPQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NO)Cl

N-(2,5-dichlorophenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a dichlorophenyl ring. This compound has gained attention in various fields of research due to its unique chemical properties and potential biological activities. Hydroxylamines are known for their reactivity, particularly in forming oximes when reacted with carbonyl compounds, making them valuable in synthetic organic chemistry.

  • Oxidation: This compound can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The hydroxylamine group can undergo reduction to yield amines, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The dichlorophenyl group can engage in substitution reactions, allowing for the introduction of various functional groups under appropriate conditions .

The synthesis of N-(2,5-dichlorophenyl)hydroxylamine typically involves the reaction of 2,5-dichlorobenzaldehyde with hydroxylamine hydrochloride. The process generally includes:

  • Reaction Setup: The reactants are combined in an organic solvent like ethanol or methanol.
  • Base Addition: A base such as sodium acetate is added to facilitate the reaction.
  • Heating: The mixture is heated to reflux to promote the formation of the desired product.
  • Isolation: After completion, the product is isolated through filtration and recrystallization.

In industrial settings, larger-scale production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.

N-(2,5-dichlorophenyl)hydroxylamine has potential applications in:

  • Organic Synthesis: It serves as a precursor for synthesizing various nitrogen-containing compounds.
  • Pharmaceutical Development: Its derivatives may be explored as potential drug candidates due to their biological activities.
  • Analytical Chemistry: Hydroxylamines are used in the identification and quantification of aldehydes and ketones through oxime formation .

Studies on the interactions of N-(2,5-dichlorophenyl)hydroxylamine with biological systems suggest that it can affect enzyme activity by forming covalent bonds with active sites. This mechanism can lead to inhibition or alteration of enzyme function, impacting various metabolic pathways. The specific interactions and their implications for therapeutic applications require further investigation .

Several compounds share structural similarities with N-(2,5-dichlorophenyl)hydroxylamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
N-(3,5-dichlorophenyl)hydroxylamineContains a hydroxylamine groupExhibits distinct reactivity due to different substitution pattern
N-(2-chlorophenyl)hydroxylamineSimilar dichlorinated structurePotentially different biological activity profile
N-[(1Z)-1-(2,5-Dichlorophenyl)ethylidene]hydroxylamineContains an additional ethylene bridgeUnique reactivity involving double bond interactions

Uniqueness

N-(2,5-dichlorophenyl)hydroxylamine's uniqueness lies in its specific structural features that confer distinct reactivity compared to its analogs. The presence of two chlorine atoms on the phenyl ring influences both its electronic properties and its interaction with biological targets, making it a compound of interest in medicinal chemistry and synthetic applications .

The study of arylhydroxylamines originated with seminal investigations into the Bamberger rearrangement, first described in the late 19th century. Early 20th-century work by Braude (1952) established fundamental mechanisms for acid-catalyzed rearrangements of phenylhydroxylamine derivatives, demonstrating their propensity for anionotropic shifts via conjugate acid intermediates. These foundational studies revealed the inherent instability of free arylhydroxylamines, prompting decades of research into stabilized derivatives.

The introduction of halogen substituents marked a paradigm shift in the 1970s, as chemists recognized the dual role of chlorine atoms in both electronic modulation and steric protection. Comparative studies showed that para-chlorinated derivatives exhibited enhanced thermal stability compared to their unsubstituted counterparts, enabling isolation and characterization of previously transient intermediates. This stabilization effect proved particularly pronounced in 2,5-dichloro-substituted systems, where symmetrical substitution patterns minimized torsional strain in transition states during rearrangement reactions.

Strategic Importance of Halogen-Substituted Hydroxylamine Derivatives

The 2,5-dichlorophenyl group confers three critical advantages in hydroxylamine chemistry:

  • Electronic Modulation: Chlorine's strong electron-withdrawing effect (-I) stabilizes the hydroxylamine's nitrogen lone pair through resonance delocalization, reducing susceptibility to oxidative degradation. Hammett substituent constant analysis (σ = +0.23 for m-Cl, +0.37 for p-Cl) quantifies this electronic influence, which directly impacts reaction kinetics in cross-coupling processes.

  • Steric Protection: The 2,5-dichloro substitution pattern creates a shielded reaction pocket around the hydroxylamine nitrogen, favoring selective transformations at the para position. Molecular modeling studies indicate a 15° reduction in approach angles for electrophiles compared to monosubstituted analogues.

  • Synthetic Versatility: The dichlorinated aromatic system serves as a convertible directing group, enabling sequential functionalization through halogen exchange reactions. This dual functionality is exemplified in copper-catalyzed aminations where the hydroxylamine acts as both coupling partner and transient directing group.

PropertyN-(2,5-Dichlorophenyl)hydroxylaminePhenylhydroxylamine
Molecular Weight (g/mol)218.08109.13
Melting Point (°C)142–14481–83
λmax (nm) in MeOH278254
pKa (H2O, 25°C)6.24.9

Table 1: Comparative physicochemical properties of halogenated vs. parent arylhydroxylamines

Contemporary applications exploit these attributes in three key areas:

  • Cross-Coupling Catalysis: Copper-mediated reactions with boronic acids achieve >90% yields in N-arylhydroxylamine synthesis through umpolung strategies.
  • Heterocycle Construction: The compound serves as a linchpin in aziridine and pyrimidine syntheses via [3+2] cycloadditions.
  • Radical Chemistry: Photoredox conditions generate persistent nitrogen-centered radicals for C–H amination, enabled by chlorine's spin-delocalization effects.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

176.9748192 g/mol

Monoisotopic Mass

176.9748192 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

Explore Compound Types